

Physicochemical Properties of 3-Chlorohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorohexane

Cat. No.: B7820979

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **3-Chlorohexane**. It includes a summary of its physical constants, detailed experimental protocols for their determination, and a conceptual framework illustrating the key factors influencing these properties in haloalkanes.

Physicochemical Data of 3-Chlorohexane

The boiling and melting points are critical physical constants for the characterization and application of **3-Chlorohexane** in research and development. A summary of these properties is presented below.

Property	Value	Source(s)
Boiling Point	123-125 °C	[1][2][3][4]
Melting Point	-35.1 °C (estimate)	[2][3]

Experimental Determination of Boiling and Melting Points

Accurate determination of boiling and melting points is fundamental for verifying the purity and identity of a chemical substance. The following section details established methodologies for

these measurements.

Experimental Protocol 1: Boiling Point Determination (Capillary Method)

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath with stirrer)
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or heating mantle)
- Stand and clamps

Procedure:

- A small amount of **3-Chlorohexane** is placed into the fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The entire assembly is immersed in a Thiele tube or oil bath.
- The heating bath is heated gently and uniformly.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of air and then the vapor of the liquid.

- The heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. [\[5\]](#)[\[6\]](#)[\[7\]](#) This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Protocol 2: Melting Point Determination (Capillary Method)

For compounds that are solid at or near room temperature, the capillary method is a standard technique for determining the melting point range. Since **3-Chlorohexane** has a very low estimated melting point, this procedure would require a suitable low-temperature apparatus.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with a suitable low-temperature bath or a commercial melting point apparatus with cooling capabilities)
- Thermometer
- Capillary tubes (sealed at one end)

Procedure:

- A small, finely powdered sample of the solidified compound is packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
- The assembly is placed in the melting point apparatus.
- The apparatus is cooled to a temperature well below the expected melting point.
- The temperature is then raised slowly and steadily (typically 1-2 °C per minute) near the expected melting point.

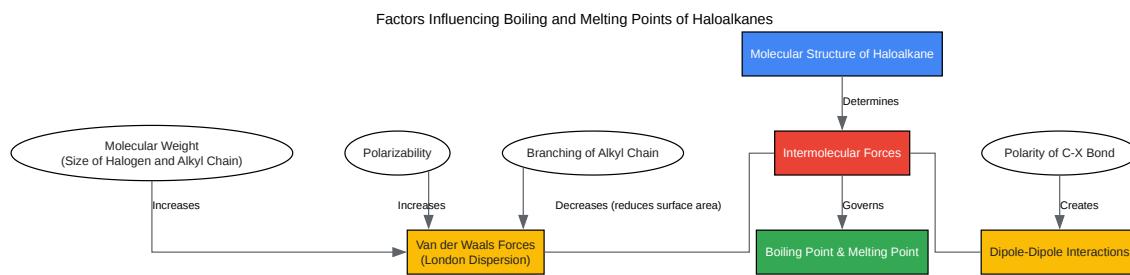
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[1][2][8]

Experimental Protocol 3: Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions such as melting and boiling are accompanied by a change in enthalpy, which is detected by the instrument as a peak in the heat flow curve.[9][10]

Apparatus:


- Differential Scanning Calorimeter

Procedure:

- A small, accurately weighed amount of **3-Chlorohexane** is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- A temperature program is initiated, typically involving a controlled heating rate.
- For melting point determination, the onset temperature of the endothermic peak corresponds to the melting point.
- For boiling point determination, the measurement is typically performed in a sealed pan with a pinhole to allow for vapor escape. The onset of the sharp endothermic peak corresponds to the boiling point.[11]

Conceptual Framework for Physicochemical Properties of Haloalkanes

The boiling and melting points of haloalkanes like **3-Chlorohexane** are governed by the nature and strength of intermolecular forces. The following diagram illustrates the key structural factors that influence these properties.

[Click to download full resolution via product page](#)

Caption: Logical relationship of factors influencing haloalkane properties.

This diagram illustrates that the molecular structure of a haloalkane dictates the types and strengths of its intermolecular forces.^[3] For non-polar molecules, London dispersion forces are the primary intermolecular interaction, and their strength increases with molecular weight and polarizability.^[4] Increased branching in the alkyl chain leads to a more compact molecular shape, which reduces the surface area for intermolecular contact and thus weakens the van der Waals forces, resulting in a lower boiling point.^{[3][6]} The polarity of the carbon-halogen bond introduces dipole-dipole interactions, which also contribute to the overall intermolecular forces.^[3] The collective strength of these van der Waals and dipole-dipole forces determines the energy required to overcome them, which is manifested as the boiling and melting points of the substance.^{[2][7]} Generally, for a given alkyl group, the boiling point increases with the

increasing atomic weight of the halogen (I > Br > Cl > F) due to stronger London dispersion forces.[3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [wyzant.com](https://www.wyzant.com) [wyzant.com]
- 2. [byjus.com](https://www.byjus.com) [byjus.com]
- 3. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. Chapter 7 Notes [web.pdx.edu]
- 7. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 8. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physicochemical Properties of 3-Chlorohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7820979#boiling-point-and-melting-point-of-3-chlorohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com